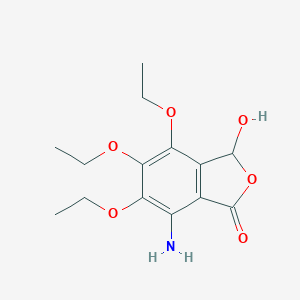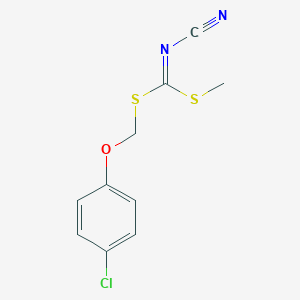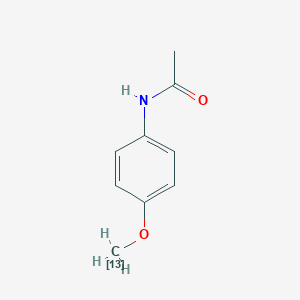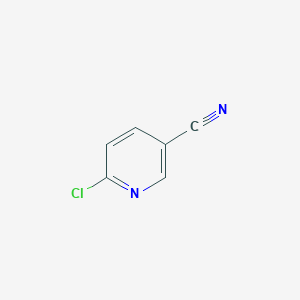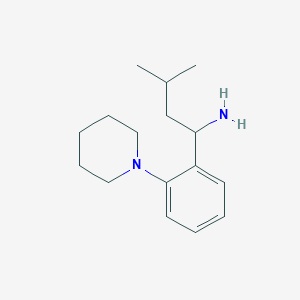
3-Methyl-1-(2-piperidino-phenyl)-1-butylamine
Vue d'ensemble
Description
3-Methyl-1-(2-piperidino-phenyl)-1-butylamine is a chemical compound with the molecular formula C32H42N2O4 . It is also known as (S)-1-(2-piperidino-phenyl)-3-methyl-1-butyl-N-4-methoxybenzyl-ammonium L-mandelate . This compound is used for research and development purposes .
Synthesis Analysis
The synthesis of 3-Methyl-1-(2-piperidino-phenyl)-1-butylamine involves several steps. One method involves the oximation of a ketone with hydroxyl amine hydrochloride in an alcohol solvent at a temperature in the range of 60–80° C . The solvent is then removed by evaporation to obtain an oxime, which is reduced with a reducing agent in an alcohol solvent at a temperature in the range of 40–60° C for a time period in the range of 5–10 hours . The reducing agent can be sodium borohydride, LiAlH4, ammonium formate, or sodium cyano borohydride .Molecular Structure Analysis
The molecular structure of 3-Methyl-1-(2-piperidino-phenyl)-1-butylamine is complex, with a molecular weight of 518.68700 . The exact mass is 518.31400 . The molecule has a LogP value of 6.82300, indicating its lipophilicity .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 3-Methyl-1-(2-piperidino-phenyl)-1-butylamine include oximation, reduction, and condensation . These reactions are carried out under specific conditions of temperature and time, and involve the use of specific reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Methyl-1-(2-piperidino-phenyl)-1-butylamine include a molecular weight of 518.68700 and a molecular formula of C32H42N2O4 . The exact mass is 518.31400 . The compound has a LogP value of 6.82300, indicating its lipophilicity . Other properties such as density, boiling point, melting point, and flash point are not available .Propriétés
IUPAC Name |
3-methyl-1-(2-piperidin-1-ylphenyl)butan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2/c1-13(2)12-15(17)14-8-4-5-9-16(14)18-10-6-3-7-11-18/h4-5,8-9,13,15H,3,6-7,10-12,17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CARYLRSDNWJCJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C1=CC=CC=C1N2CCCCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-(2-piperidino-phenyl)-1-butylamine | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



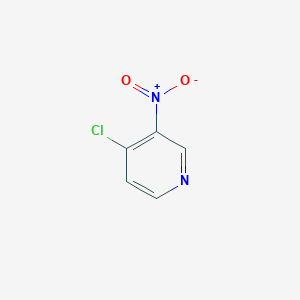
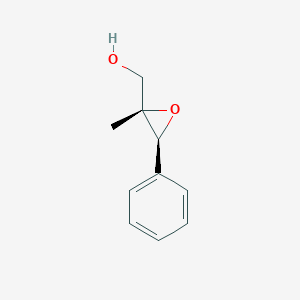
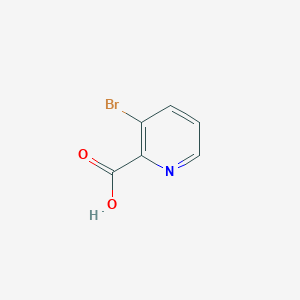
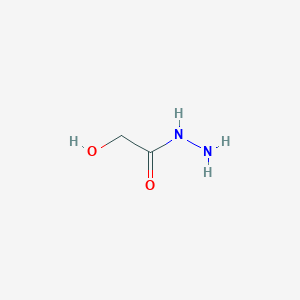
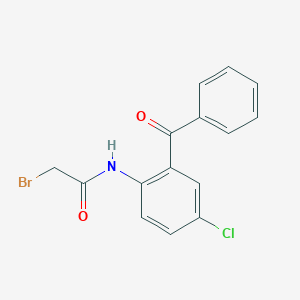

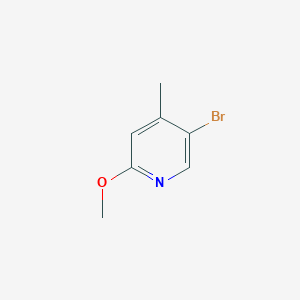
![N-[(4-Hydroxy-3-methoxyphenyl)methyl]-8-methyl-6-nonenamide](/img/structure/B21952.png)
